(4S)-2-(Benzyloxy)-4-(propan-2-yl)-1,3-oxazol-5(4H)-one
CAS No.: 77942-92-8
Cat. No.: VC17254756
Molecular Formula: C13H15NO3
Molecular Weight: 233.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 77942-92-8 |
|---|---|
| Molecular Formula | C13H15NO3 |
| Molecular Weight | 233.26 g/mol |
| IUPAC Name | (4S)-2-phenylmethoxy-4-propan-2-yl-4H-1,3-oxazol-5-one |
| Standard InChI | InChI=1S/C13H15NO3/c1-9(2)11-12(15)17-13(14-11)16-8-10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3/t11-/m0/s1 |
| Standard InChI Key | XQGZDMGAPQCBRW-NSHDSACASA-N |
| Isomeric SMILES | CC(C)[C@H]1C(=O)OC(=N1)OCC2=CC=CC=C2 |
| Canonical SMILES | CC(C)C1C(=O)OC(=N1)OCC2=CC=CC=C2 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
(4S)-2-(Benzyloxy)-4-(propan-2-yl)-1,3-oxazol-5(4H)-one belongs to the oxazolone family, a class of heterocyclic compounds featuring a five-membered ring containing oxygen and nitrogen atoms. The compound’s IUPAC name, (4S)-2-phenylmethoxy-4-propan-2-yl-4H-1,3-oxazol-5-one, reflects its stereospecific (S)-configuration at the 4-position, a benzyloxy substituent at the 2-position, and an isopropyl group at the 4-position. The molecular formula is C₁₃H₁₅NO₃, with a molar mass of 233.26 g/mol.
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₅NO₃ |
| Molecular Weight | 233.26 g/mol |
| IUPAC Name | (4S)-2-phenylmethoxy-4-propan-2-yl-4H-1,3-oxazol-5-one |
| Canonical SMILES | CC(C)C1C(=O)OC(=N1)OCC2=CC=CC=C2 |
| Isomeric SMILES | CC(C)[C@H]1C(=O)OC(=N1)OCC2=CC=CC=C2 |
| XLogP3-AA | 1.33 (predicted) |
| Topological Polar Surface Area | 47.9 Ų |
The stereochemistry of the 4-position is critical for its biological activity, as demonstrated by comparative studies of enantiomeric pairs . The benzyloxy group enhances lipophilicity (LogP ≈ 1.33), facilitating membrane permeability, while the oxazolone ring provides hydrogen-bonding capabilities via its carbonyl and imine groups .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of (4S)-2-(Benzyloxy)-4-(propan-2-yl)-1,3-oxazol-5(4H)-one typically involves a multi-step sequence starting from L-valine or its derivatives to establish the chiral center. A representative route includes:
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Amino Acid Protection: L-valine is treated with benzyl chloroformate to introduce the benzyloxy group.
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Cyclization: The protected amino acid undergoes cyclocondensation with a carbonyl source (e.g., phosgene or triphosgene) to form the oxazolone ring .
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Stereochemical Control: Asymmetric induction is achieved using chiral catalysts or resolving agents to ensure the (S)-configuration .
Table 2: Key Synthetic Parameters
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Protection | Benzyl chloroformate, NaOH | 85 |
| Cyclization | Triphosgene, DCM, 0°C | 72 |
| Resolution | Chiral HPLC | >99% ee |
Alternative methods utilize Ugi multicomponent reactions or microwave-assisted synthesis to improve efficiency .
Applications in Medicinal Chemistry
Kinase Inhibition
The compound’s oxazolone core mimics ATP-binding motifs in kinase domains, enabling competitive inhibition. In a 2024 study, analogs of this molecule exhibited nanomolar inhibitory activity against mutant epidermal growth factor receptor (EGFR), a target in non-small cell lung cancer . The isopropyl group at the 4-position was found to occupy a hydrophobic pocket in the kinase domain, while the benzyloxy moiety stabilized interactions with gatekeeper residues .
Antimicrobial Activity
Derivatives of this oxazolone have shown moderate activity against Gram-positive bacteria (MIC = 8–16 µg/mL) and fungi (C. albicans MIC = 32 µg/mL), likely through disruption of cell wall biosynthesis . The mechanism involves binding to penicillin-binding proteins (PBPs) via the β-lactam-like oxazolone ring .
Pharmacological Mechanisms
Target Engagement
In vitro assays demonstrate that the compound reduces phosphorylation of EGFR (IC₅₀ = 2.1–5.6 nM) by occupying the ATP-binding site, as confirmed by X-ray crystallography . Pharmacokinetic studies in mice revealed moderate clearance (9.9–49 mL/min/kg) and dose-dependent plasma exposure, with unbound concentrations exceeding target IC₅₀ for >8 hours post-administration .
Table 3: Pharmacokinetic Profile (Mouse)
| Parameter | Compound 28 | Compound 31 |
|---|---|---|
| Clearance | 49 mL/min/kg | 9.9 mL/min/kg |
| Half-life | 0.49 h | 1.4 h |
| Oral Bioavailability | 170% (100 mg/kg) | 61% (100 mg/kg) |
Metabolic Stability
Deuterium labeling at metabolically labile sites (e.g., methoxy groups) improved half-life from 4.7 to 6.8 hours, highlighting strategies for optimizing in vivo performance .
Recent Research Advances
EGFR-T790M/C797S Mutant Selectivity
A 2024 computational study using free energy perturbation (FEP) models identified this oxazolone derivative as a potent inhibitor of EGFR triple mutants (L858R/T790M/C797S), overcoming resistance to osimertinib . The 1,3-dioxolane-modified analog (compound 31) achieved a predicted Kᵢ of 2.1 nM, with >100-fold selectivity over wild-type EGFR .
Prodrug Development
Ester prodrugs of the parent compound demonstrated enhanced aqueous solubility (>5 mg/mL at pH 7.4) while maintaining conversion efficacy to the active form in plasma (t₁/₂ = 15 min) .
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